9-(4-methylphenyl)-5-{[3-(4-morpholinyl)propyl]amino}-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one
Overview
Description
9-(4-methylphenyl)-5-{[3-(4-morpholinyl)propyl]amino}-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one is a useful research compound. Its molecular formula is C27H27N5O2S and its molecular weight is 485.6 g/mol. The purity is usually 95%.
The exact mass of the compound 9-(4-methylphenyl)-5-{[3-(4-morpholinyl)propyl]amino}-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one is 485.18854629 g/mol and the complexity rating of the compound is 835. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9-(4-methylphenyl)-5-{[3-(4-morpholinyl)propyl]amino}-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-methylphenyl)-5-{[3-(4-morpholinyl)propyl]amino}-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Applications
Antimicrobial and Anti-inflammatory Activities : Studies have synthesized various derivatives with structural motifs similar to the queried compound, focusing on their antimicrobial and anti-inflammatory properties. For example, novel 1,2,4-triazole derivatives showing potent antibacterial activity and compounds with anti-inflammatory activity against carrageenan-induced paw edema in rats have been developed, indicating the potential of such structures in therapeutic applications (Al-Abdullah et al., 2014).
Cancer Research : Derivatives have been assessed for their antiproliferative activity, with some showing promising results against human leukemia, breast, and lung cancer cell lines. This highlights the potential of thieno[2,3-d]pyrimidine derivatives and related structures in oncology research (Nowicka et al., 2015).
Synthetic Methodologies : The development of new synthetic methodologies for thieno[2,3-d]pyrimidine derivatives and related chemical structures has been a focus of research. These methodologies enable the synthesis of complex molecules with potential applications in drug discovery and material science (Lei et al., 2017).
SARS-CoV-2 Research : There has been research into thieno[2,3-d]pyrimidine derivatives as potential inhibitors for enzymes involved in the life cycle of viruses such as SARS-CoV-2, highlighting the relevance of such compounds in addressing global health challenges (Abd El-All et al., 2016).
properties
IUPAC Name |
13-(4-methylphenyl)-8-(3-morpholin-4-ylpropylamino)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2S/c1-18-7-9-19(10-8-18)22-17-35-26-23(22)27(33)32-25(29-26)21-6-3-2-5-20(21)24(30-32)28-11-4-12-31-13-15-34-16-14-31/h2-3,5-10,17H,4,11-16H2,1H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWKLZJJUBLVLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N4C(=N3)C5=CC=CC=C5C(=N4)NCCCN6CCOCC6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-methylphenyl)-5-{[3-(4-morpholinyl)propyl]amino}-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.